3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol
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Overview
Description
3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and an amino alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol typically involves the reaction of piperidine with propan-2-ylamine under specific conditions. The reaction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the intermediate compounds.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may also involve purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the development of new chemical entities.
Biology: In biological research, 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol may be used to study biological processes or as a potential therapeutic agent.
Medicine: The compound has potential medicinal applications, such as in the development of drugs targeting specific diseases or conditions. Its unique structure may allow it to interact with biological targets in a beneficial manner.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Piperidine derivatives
Amino alcohols
Propan-2-ylamine derivatives
Uniqueness: 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol is unique due to its specific structural features, which differentiate it from other compounds in its class. Its combination of a piperidine ring and an amino alcohol group provides distinct chemical and biological properties.
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Properties
IUPAC Name |
3-[(1-propan-2-ylpiperidin-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)12-6-3-9-14/h10-12,14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPYMLGMVBSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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